(4S,4'S)-(-)-2,2'-(3-Pentylidene)bis(4-isopropyloxazoline) (4S,4'S)-(-)-2,2'-(3-Pentylidene)bis(4-isopropyloxazoline)
Brand Name: Vulcanchem
CAS No.: 160191-65-1
VCID: VC0064348
InChI: InChI=1S/C17H30N2O2/c1-7-17(8-2,15-18-13(9-20-15)11(3)4)16-19-14(10-21-16)12(5)6/h11-14H,7-10H2,1-6H3/t13-,14-/m1/s1
SMILES: CCC(CC)(C1=NC(CO1)C(C)C)C2=NC(CO2)C(C)C
Molecular Formula: C17H30N2O2
Molecular Weight: 294.4 g/mol

(4S,4'S)-(-)-2,2'-(3-Pentylidene)bis(4-isopropyloxazoline)

CAS No.: 160191-65-1

Main Products

VCID: VC0064348

Molecular Formula: C17H30N2O2

Molecular Weight: 294.4 g/mol

(4S,4'S)-(-)-2,2'-(3-Pentylidene)bis(4-isopropyloxazoline) - 160191-65-1

CAS No. 160191-65-1
Product Name (4S,4'S)-(-)-2,2'-(3-Pentylidene)bis(4-isopropyloxazoline)
Molecular Formula C17H30N2O2
Molecular Weight 294.4 g/mol
IUPAC Name (4S)-4-propan-2-yl-2-[3-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]pentan-3-yl]-4,5-dihydro-1,3-oxazole
Standard InChI InChI=1S/C17H30N2O2/c1-7-17(8-2,15-18-13(9-20-15)11(3)4)16-19-14(10-21-16)12(5)6/h11-14H,7-10H2,1-6H3/t13-,14-/m1/s1
Standard InChIKey PIJFQTUSLZLNOP-ZIAGYGMSSA-N
Isomeric SMILES CCC(CC)(C1=N[C@H](CO1)C(C)C)C2=N[C@H](CO2)C(C)C
SMILES CCC(CC)(C1=NC(CO1)C(C)C)C2=NC(CO2)C(C)C
Canonical SMILES CCC(CC)(C1=NC(CO1)C(C)C)C2=NC(CO2)C(C)C
PubChem Compound 10880944
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator